Synthetic Yield: I₂-Catalyzed Multicomponent Reaction – Pyrazine vs. Pyridine Core
In the iodine-catalyzed one-pot three-component condensation with tert-butyl isocyanide and an aryl aldehyde, the imidazo[1,2-a]pyrazine core was obtained in 98% isolated yield under optimized conditions (5 mol% I₂, EtOH, RT, 5 h), while the analogous imidazo[1,2-a]pyridine core required longer reaction times and afforded lower yields (typically 75–85%) due to the reduced electrophilicity of the 2-aminopyridine component [1]. This 13–23% yield advantage reduces the cost-per-successful-library-member for medicinal chemistry campaigns.
| Evidence Dimension | Isolated synthetic yield in I₂-catalyzed GBB-type MCR |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyrazine derivative: 98% yield (5 mol% I₂, EtOH, 5 h) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivative: 75% (PTSA·H₂O) to 85% (I₂, MeOH) under comparable conditions |
| Quantified Difference | Δ yield = +13 to +23% favoring the pyrazine core |
| Conditions | One-pot three-component reaction of 2-aminopyrazine or 2-aminopyridine, aryl aldehyde, tert-butyl isocyanide; I₂ (5 mol%), EtOH, room temperature, 5 h |
Why This Matters
Higher synthetic efficiency translates directly to lower cost per compound in library production and improved feasibility for scale-up, making the 2‑carbaldehyde pyrazine scaffold more economical for procurement.
- [1] Krishnamoorthy, R. & Anaikutti, P. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Adv. 13, 36439–36454 (2023). Table 1. View Source
